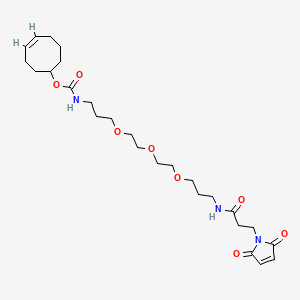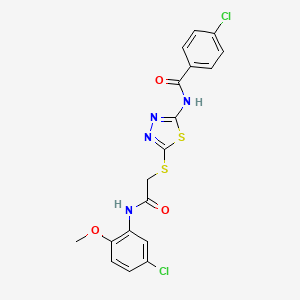
trans-Cyclooctene-PEG(3)-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Cyclooctene-PEG(3)-maleimide, also known as TCO-PEG(3)-mal, is a thiol-reactive labeling reagent with a PEG (3) spacer . The PEG spacer enhances the solubility of both the reagent and the labeled compound . The attachment to reduced cysteines typically works best at pH 6.5 .
Synthesis Analysis
The synthesis of this compound involves the use of trans-cyclooctene-PEG 3-maleimide (TCO-PEG3-MAL) and methyltetrazine-PEG 4-maleimide (MTZ-PEG4-MAL) reagents . The conjugations were attained by using much less molar excess amounts of the compounds to be attached as compared with the conventional chemical modification reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C26H41N3O8 . It is also known by the chemical name (E)-cyclooct-4-enyl 17- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15-oxo-4,7,10-trioxa-14-azaheptadecylcarbamate .
Chemical Reactions Analysis
The chemical reactions involving this compound are based on the inverse-electron-demand Diels–Alder (iEDDA) reaction . This reaction is between a radiolabeled tetrazine and a trans-cyclooctene-bearing antibody . The reaction kinetics of the tetrazine ligation using the synthesized polymers and the accessibility of the Tz groups on the polymeric nanoparticles were evaluated using UV–Vis and fluorescence correlation spectroscopy (FCS), and second-order rate constants were determined by stopped-flow spectrophotometry ensuring quantitative conversions in seconds at sub-millimolar concentrations .
Wissenschaftliche Forschungsanwendungen
Stable Thiol-Specific Conjugation : trans-Cyclooctene-PEG(3)-maleimide has been used for stable thiol-specific conjugation in protein therapeutics. This includes conjugation of drugs to monoclonal antibodies or poly(ethylene glycol) (PEG) to proteins and peptides. Its use addresses the limitation of stability in maleimide derived conjugates, which are susceptible to exchange reactions with endogenous proteins (Badescu et al., 2014).
Fabrication of Hydrogels : This compound has been used in the fabrication of chemically cross-linked poly(ethylene glycol) (PEG)-based hydrogels. These hydrogels, synthesized with maleimide containing homobifunctional PEGs, are characterized by their water uptake properties, surface morphologies, and rheological behaviors (Arslan et al., 2014).
Intracellular Delivery of siRNA : It has been employed in the synthesis and characterization of peptide-based chitosan nanoparticles for small interfering RNA (siRNA) delivery. The conjugation involved polyethylene glycol (PEG) and trans-activated transcription (TAT) peptide chemically conjugated on the chitosan polymer (Malhotra et al., 2013).
Anti-fouling Membranes : this compound has been utilized in the development of regenerable anti-fouling membranes. The process involves attaching a maleimide end-modified PEG layer onto poly(tetrafluoroethylene) membranes for improved anti-fouling performance (Park et al., 2015).
Protein Conjugation and Stabilization : The compound is significant in the field of protein conjugation. For example, maleimide end functionalized polymers have been synthesized for site-selective conjugation to proteins, enhancing their stability and pharmacokinetic properties (Bays et al., 2009).
Mucoadhesive Drug Carriers : Its application extends to the creation of mucoadhesive carbohydrate-based delivery systems, where alginate is modified with maleimide-terminated PEG, enhancing mucoadhesion properties for biomedical applications (Shtenberg et al., 2017).
Stabilization of α-Helical Proteins : The compound has been used in strategies for PEG-based stabilization of α-helical proteins, highlighting its importance in enhancing the stability of protein drugs (Pandey et al., 2014).
Protein Thiol Analysis : It's also used in assessing the redox status of the thiols in proteins, crucial for understanding cellular functions like transcription and signal transduction (Tatenaka, 2018).
Preparation of Functionalized Nanoparticles : The preparation of maleimide-functional poly(ethylene glycol)-b-poly(epsilon-caprolactone) nanoparticles for efficient functionalization with various bioconjugate ligands is another application. This allows for accurate control of ligand density in bioconjugated nanoparticles (Gindy et al., 2008).
Biomolecular Immobilization and Sensing : This compound is instrumental in fabricating antibiofouling, specifically reactive polymeric coatings for biomolecular immobilization and sensing. It allows for facile functionalization with thiol-bearing molecules and ligands (Gevrek et al., 2017).
Wirkmechanismus
The mechanism of action of trans-Cyclooctene-PEG(3)-maleimide is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) . This in vivo pretargeting strategy is used in positron emission tomography (PET) imaging and radioimmunotherapy (RIT) .
Zukünftige Richtungen
The future directions of research involving trans-Cyclooctene-PEG(3)-maleimide include determining whether these Tz-functionalised polymers and nanoparticles maintain their reactivity in vivo and may be employed as clearing or masking agents in pretargeted nuclear imaging strategies for diagnosis and therapy .
Eigenschaften
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2651055.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)
![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)